molecular formula C34H68O B14390627 Tetratriacontan-17-one CAS No. 88361-05-1

Tetratriacontan-17-one

Cat. No.: B14390627
CAS No.: 88361-05-1
M. Wt: 492.9 g/mol
InChI Key: JZQPXPXVWRHCMB-UHFFFAOYSA-N
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Description

Significance of Long-Chain Ketones in Diverse Scientific Fields

Long-chain ketones, a class of lipids characterized by a lengthy carbon backbone with a carbonyl functional group, are significant across various scientific disciplines. In plant biology, they are integral components of epicuticular wax, the protective layer on the surface of plants. nih.govannualreviews.org This waxy coating serves as a crucial barrier against environmental stressors, including water loss, UV radiation, and pathogens. nih.govresearchgate.net The composition of these waxes, including the presence and chain length of long-chain ketones, can be specific to plant species. annualreviews.org

In geochemistry and paleoenvironmental studies, long-chain ketones, particularly alkenones produced by certain phytoplankton, are invaluable biomarkers used to reconstruct past sea surface temperatures. nih.gov In the field of geology, long-chain ketones found in immature coals and peat deposits provide insights into the organic matter sources and the microbial processes that occurred during sediment formation. rug.nlrsc.org

Research Context of Tetratriacontan-17-one within Lipidomics and Chemo-Archaeology

Lipidomics, the large-scale study of cellular lipids, aims to understand the full spectrum of lipids in a biological system and their roles in health and disease. nih.govnih.gov While the direct metabolic role of this compound is not extensively documented in mainstream lipidomics research focusing on common diseases, its identification falls within the broader analysis of the lipidome. The study of such unusual lipids contributes to a more complete understanding of lipid diversity and metabolism. nih.govnih.gov Advanced analytical techniques like mass spectrometry are fundamental to lipidomics, enabling the identification and quantification of thousands of lipid molecules, including less common ones like long-chain ketones. nih.gov

In chemo-archaeology, this compound serves as a significant molecular biomarker. Its presence in archaeological artifacts, particularly pottery, provides tangible evidence of past human activities. researchgate.netorgsyn.org Long-chain ketones are not typically naturally abundant in raw animal or plant tissues but are formed when fatty acids are heated to high temperatures (above 300°C). researchgate.netresearchgate.net Therefore, the detection of this compound in ancient pottery is a strong indicator that the vessel was used for cooking or heating fats. orgsyn.org

Properties

CAS No.

88361-05-1

Molecular Formula

C34H68O

Molecular Weight

492.9 g/mol

IUPAC Name

tetratriacontan-17-one

InChI

InChI=1S/C34H68O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-34(35)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-33H2,1-2H3

InChI Key

JZQPXPXVWRHCMB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)CCCCCCCCCCCCCCCC

Origin of Product

United States

Occurrence and Derivation of Tetratriacontan 17 One in Natural Systems

Biosynthetic Pathways and Metabolic Origins

The synthesis of tetratriacontan-17-one is not a primary metabolic event but rather a derivative process stemming from the complex machinery of fatty acid metabolism. It begins with the creation of long carbon chains that are subsequently modified to form the ketone.

Biogenesis from Very-Long-Chain Fatty Acyl Chains and Lipid Precursors

The foundational molecules for this compound are very-long-chain fatty acids (VLCFAs), which are fatty acids with chain lengths of 20 carbons or more. springermedizin.de The general biosynthetic route leading to long-chain ketones is part of what is known as the decarbonylation pathway. oup.com This pathway is a multi-step process that modifies fatty acyl-CoAs. In plants, for instance, the synthesis of C16 and C18 fatty acids occurs in the plastids. unl.edufrontiersin.org These fatty acids are then exported and serve as precursors for VLCFAs. nih.gov

The formation of symmetrical ketones like this compound is thought to occur through the ketonic decarboxylation of precursor fatty acids. For this compound (a C34 ketone), this would involve the condensation of two C17 (heptadecanoic acid) acyl chains. cardiff.ac.uk In some biological systems, particularly in plants, it is suggested that 3-oxo-acyl elongation intermediates can be intercepted and subsequently decarboxylated to form very-long-chain methyl ketones. unl.edu While this compound is a symmetrical mid-chain ketone, its biogenesis is similarly dependent on the availability of specific long-chain fatty acid precursors.

Role of Fatty Acid Elongase Systems in Chain Elongation and Ketone Formation

The creation of the necessary VLCFA precursors is facilitated by fatty acid elongase (FAE) systems, which are multi-enzyme complexes typically located in the endoplasmic reticulum. unl.edunih.govfrontiersin.org These systems sequentially add two-carbon units, derived from malonyl-CoA, to a growing fatty acyl-CoA chain. unl.eduwikipedia.org This process is cyclical, with four core enzymatic reactions in each cycle: condensation, reduction, dehydration, and a second reduction. nih.gov

The key enzyme in this complex is the β-ketoacyl-CoA synthase (KCS), which catalyzes the initial condensation step and largely determines the chain-length specificity of the final VLCFA product. frontiersin.orgmdpi.com Plants possess a large family of KCS genes, allowing for the production of a wide array of VLCFAs with chain lengths up to 38 carbons. unl.edumdpi.com These VLCFAs are then available for various metabolic pathways, including their conversion into the components of cuticular waxes, such as alkanes, secondary alcohols, and ketones. oup.comfrontiersin.orgagriculturejournals.cz Therefore, the FAE systems are fundamental to producing the C34 backbone required for this compound by first synthesizing the necessary very-long-chain fatty acid precursors. nih.govnaist.jp

Endogenous Presence in Biological Matrices

This compound has been identified as a natural constituent in several distinct biological contexts, highlighting its role as a lipid component in a variety of organisms.

Plant Epicuticular Waxes and Cuticular Lipid Composition

The aerial surfaces of most land plants are covered by a cuticle, which has a waxy outer layer known as epicuticular wax. wikipedia.orgd-nb.info This wax is a complex mixture of hydrophobic compounds, primarily very-long-chain aliphatics, that serves as a protective barrier against water loss and environmental stressors. wikipedia.orgresearchgate.netsci-hub.se

The chemical composition of epicuticular wax includes several classes of compounds derived from VLCFAs, such as alkanes, primary and secondary alcohols, aldehydes, and ketones. agriculturejournals.czresearchgate.net Ketones are common, though not ubiquitous, components of these waxes. sci-hub.se For example, hentriacontan-16-one (palmitone) is a well-known major wax component in some species. researchgate.net While this compound is less commonly reported as a major constituent, its presence is consistent with the known biochemical capabilities of plant epidermal cells to produce a diversity of very-long-chain ketones as part of their cuticular lipid profile. oup.comresearchgate.net

Table 1: Common Compound Classes in Plant Epicuticular Wax

Compound Class General Carbon Chain Lengths Precursor
n-Alkanes C21 - C35 (Odd numbers dominate) VLCFAs (C22-C36)
Primary Alcohols C22 - C34 (Even numbers dominate) VLCFAs (C22-C34)
Secondary Alcohols C21 - C33 (Odd numbers dominate) n-Alkanes
Ketones C23 - C33 (Odd numbers dominate) n-Alkanes / VLCFAs
Aldehydes C22 - C32 (Even numbers dominate) VLCFAs (C22-C32)
Wax Esters C34 - C62 Primary Alcohols + Fatty Acids
Triterpenes C30 Isoprenoid Pathway

This table presents a generalized summary of common constituents found in plant epicuticular waxes. The specific composition, including the presence and chain length of ketones, varies significantly between species. wikipedia.orgsci-hub.se

Detection in Ruminant Lipids, Adipose Tissues, and Dairy Products

This compound has been specifically identified in analyses of ruminant fats. cardiff.ac.uk Its formation is linked to the presence of odd-chain fatty acids, particularly C15 (pentadecanoic acid) and C17 (heptadecanoic acid), in ruminant adipose and dairy fats. cardiff.ac.uk Ruminant animals, such as cattle, sheep, and goats, have a unique digestive system where microbial fermentation in the rumen plays a significant role in lipid metabolism. nih.gov This process leads to the biohydrogenation of unsaturated fatty acids from the diet and the synthesis of microbial fatty acids, resulting in a distinct fatty acid profile in their tissues and milk compared to monogastric animals. nih.govresearchgate.net

The presence of odd-chain fatty acids like C17:0 and C17:1 is considered a characteristic of ruminant fats. mdpi.comnih.gov The heating of these fats, such as during cooking or processing, can lead to the formation of mid-chain ketones through ketonic decarboxylation. cardiff.ac.uk In this context, this compound (C34) is formed from the condensation of two C17 acyl chains. cardiff.ac.uk Therefore, the detection of this ketone serves as a potential marker for the presence of heated ruminant-derived lipids. cardiff.ac.uk The liver is a central organ for fatty acid metabolism in ruminants, where it processes nonesterified fatty acids from the blood, which can lead to ketogenesis, particularly during periods of negative energy balance. nih.govcabidigitallibrary.org

Association with Bacterial Acyl Lipids

The presence of odd-chain fatty acids, the precursors to this compound, is also a feature of the acyl lipids of certain bacteria. cardiff.ac.uk Bacteria in the phylum Bacteroidetes and the suborder Corynebacterineae, for example, are known to produce a variety of branched and odd-chain fatty acids. asm.orgfrontiersin.orgmdpi.com Corynebacterium species synthesize corynomycolic acids, which are shorter-chain mycolic acids with total carbon numbers ranging from 22 to 38. asm.orgfrontiersin.orgkegg.jp

While direct synthesis of this compound by bacteria is not extensively documented, the bacterial production of its C17 fatty acid precursor is well-established. nih.gov Analysis of bacterial lipids frequently reveals complex profiles of N-acyl lipids and other fatty acyl species. mdpi.comnih.govnih.gov The observation that odd-chain acyl signals can be indicative of either ruminant fats or bacterial acyl lipids suggests a potential biochemical link. cardiff.ac.uk However, in contexts like food analysis, the contribution from bacterial lipids to the formation of such ketones is often considered negligible compared to the bulk lipids from the food source itself. cardiff.ac.uk

Formation in Thermally Altered Biological Residues

This compound is not typically found in fresh biological tissues. Instead, its presence in archaeological samples is a direct result of the thermal alteration of lipids, primarily those from animal sources. The high temperatures associated with cooking processes induce chemical transformations in the fatty acids that constitute fats and oils, leading to the formation of this and other related long-chain ketones.

Pyrolytic Generation from Acyl Lipids during Heating Processes

The formation of this compound is a consequence of the pyrolysis of acyl lipids, such as triacylglycerols, which are the main components of animal fats. When subjected to temperatures exceeding 300°C, as is common in cooking over open fires, these lipids undergo a process known as ketonic decarboxylation. mnhn.frresearchgate.net This reaction involves the condensation of two fatty acid molecules, resulting in the formation of a symmetrical or asymmetrical ketone with the loss of one molecule of carbon dioxide and one molecule of water.

Specifically, the genesis of this compound, a 34-carbon ketone, is linked to the presence of heptadecanoic acid (margaric acid), a 17-carbon saturated fatty acid. cardiff.ac.uk While less common than even-numbered fatty acids like palmitic acid (C16) and stearic acid (C18), margaric acid occurs in trace amounts in the fat and milk of ruminant animals. mdpi.comwikipedia.org The heating of a fat containing these C17 acyl chains can lead to the formation of this compound. cardiff.ac.uk The reaction likely involves the condensation of a C17 fatty acid with a C18 fatty acid, followed by decarboxylation, to produce the C34 ketone.

The presence of a clay matrix, such as the fabric of a ceramic vessel, can facilitate this reaction. mnhn.fr The mineral surfaces within the pottery can act as catalysts, promoting the ketonic decarboxylation of the absorbed fatty acids during repeated heating events.

Preservation in Archaeological Organic Residues within Ceramic Vessels

The discovery of this compound in archaeological contexts is almost exclusively associated with the analysis of organic residues preserved within the porous matrix of unglazed ceramic vessels. cardiff.ac.uknih.gov During cooking, lipids are absorbed into the pottery fabric, where they are protected from the surrounding burial environment, which would otherwise lead to their rapid degradation through microbial action and other diagenetic processes.

The robust, long-chain structure of this compound makes it particularly resistant to degradation over archaeological timescales. Once formed within the ceramic matrix, it remains as a stable chemical fossil, or biomarker, providing direct evidence of the types of food that were processed in the vessel.

A notable case study is the analysis of lipid residues from Anglo-Saxon coarseware pottery found at the major trading center of Hamwic (Southampton, UK). In this study, this compound was detected in several potsherds. cardiff.ac.uk Its presence, alongside other odd-numbered long-chain ketones like dotriacontan-15-one and dotriacontan-16-one, was interpreted as unequivocal evidence for the cooking of ruminant fats. cardiff.ac.uk This is because ruminant fats are a known source of the necessary odd-chain fatty acid precursors. cardiff.ac.uk The analysis of such biomarkers allows archaeologists to reconstruct ancient dietary habits and culinary practices with a high degree of certainty. cardiff.ac.uk

Data Tables

Table 1: Research Findings on the Formation of this compound

Research FocusKey FindingsReferences
Formation Mechanism Forms from the pyrolysis of acyl lipids at temperatures above 300°C through ketonic decarboxylation. mnhn.fr, researchgate.net
Precursor Molecule Specifically linked to the presence of C17 fatty acids (margaric acid) found in ruminant fats. cardiff.ac.uk, mdpi.com
Catalytic Role of Ceramics The fired clay matrix of pottery can act as a catalyst in the formation of long-chain ketones. mnhn.fr

Table 2: Archaeological Occurrences of this compound

Archaeological SiteVessel TypeInterpretationReferences
Hamwic (Southampton, UK)Anglo-Saxon CoarsewareEvidence of cooking ruminant fats, based on the presence of this compound and other odd-chain ketones. cardiff.ac.uk

Mechanistic Pathways of Tetratriacontan 17 One Formation and Transformation

Chemical Formation through Pyrolysis of Precursor Acyl Lipids

Tetratriacontan-17-one, a long-chain symmetrical ketone, can be synthesized through the thermal decomposition, or pyrolysis, of precursor acyl lipids. This process, known as ketonic decarboxylation, involves heating long-chain fatty acids or their salts, leading to the formation of a ketone with the loss of carbon dioxide and water. The primary precursor for this compound (C₃₄H₆₈O) is heptadecanoic acid (C₁₇H₃₄O₂), an odd-chain fatty acid.

The formation of symmetrical long-chain ketones from the pyrolysis of fatty acids is a well-established chemical transformation. The mechanism, known as ketonic decarboxylation, is effectively a condensation reaction between two molecules of a carboxylic acid. For instance, the synthesis of stearone (18-pentatriacontanone) from stearic acid provides a clear model for this process. ua.edumdpi.com The reaction proceeds by heating the fatty acid in the presence of a catalyst, such as iron or various metal oxides. ua.edu

The general mechanism can be described in two main steps when using a metal oxide catalyst like magnesium oxide (MgO):

Formation of the metal salt of the fatty acid: Two molecules of the carboxylic acid react with the metal oxide to form the corresponding metal carboxylate and water. ua.edu

2 RCOOH + MgO → (RCOO)₂Mg + H₂O

Decomposition of the salt: The metal carboxylate then decomposes upon further heating to yield the symmetrical ketone, carbon dioxide, and regenerates the metal oxide catalyst. ua.edu

(RCOO)₂Mg → R-CO-R + MgO + CO₂

In the case of this compound, the precursor heptadecanoic acid would undergo this transformation. Studies on the pyrolysis of fatty acid salts have confirmed the detection of long-chain ketones as major products. researchgate.net The pyrolysis process may also yield other byproducts. For example, the catalytic pyrolysis of tetradecanoic acid not only produced the expected 14-heptacosanone (B129303) but also hydrocarbons. scielo.br The thermal decomposition of fatty acids can also lead to the formation of short-chain ω-hydroxy fatty acids and α,ω-dicarboxylic acids as oxidation products. cardiff.ac.uk If the starting lipid material is impure, containing a mixture of fatty acids, a variety of symmetrical and asymmetrical ketones will be formed as byproducts. For example, heating a fat source containing both C15 and C17 acyl chains results in the formation of dotriacontan-15-one, dotriacontan-16-one, and this compound. cardiff.ac.uk

The efficiency and yield of ketone formation through pyrolysis are significantly influenced by reaction conditions, particularly temperature, the presence of catalysts, and the purity of the lipid substrate.

Temperature: The reaction rate is highly dependent on temperature. rsc.org Studies on the ketonic decarboxylation of lauric acid showed that complete conversion could be achieved at 400°C. scielo.br For stearic acid, heating to 300°C in an iron pot for three hours resulted in complete ketonization to form stearone. ua.edu However, excessively high temperatures can lead to the formation of decomposition products that lower the purity and melting point of the final ketone. orgsyn.org For example, in the synthesis of stearone using a magnesium oxide catalyst, the temperature was maintained between 335–340°C, with a warning that temperatures above 345°C would result in undesirable byproducts. orgsyn.org The thermal decomposition of oleic acid in the presence of montmorillonite (B579905) clay was found to occur at 275.2°C, which is lower than the decomposition temperature of the pure acid (323.7°C), indicating that mineral matrices can accelerate decomposition. appliedmineralogy.com

Lipid Substrate Composition and Catalysts: The purity of the fatty acid substrate is crucial for obtaining a high-purity product. The use of commercial-grade stearic acid, which often contains palmitic acid, results in a ketone mixture that is difficult to purify. ua.edu The presence of catalysts is often essential for achieving high yields. Iron and its oxides have been shown to be excellent catalysts for the ketonization of stearic acid. ua.edu Similarly, various metal oxides, including magnesium oxide (MgO), zirconium dioxide (ZrO₂), and alumina (B75360), have been used to promote the formation of long-chain ketones from fatty acids. mdpi.comscielo.br The choice of catalyst can also influence the product distribution between ketones and other products like hydrocarbons. scielo.br For instance, using an alumina catalyst in the pyrolysis of tetradecanoic acid favored hydrocarbon formation, whereas a niobia catalyst yielded more ketones. scielo.br

Table 1: Influence of Reaction Parameters on Long-Chain Ketone Yield from Acyl Lipids
Precursor Acyl LipidCatalystTemperature (°C)Key Findings/YieldsReference
Stearic AcidIron (from pot)300Quantitative yield of stearone reported after several hours. ua.edu
Stearic AcidMagnesium Oxide (MgO)335-340Good yield of high-purity stearone; temperatures >345°C led to decomposition. orgsyn.org
Lipid-rich microalgaMagnesium Oxide (MgO)400High yield of long-chain ketones, including 16-hentriacontanone (B1678345) (30%) and 14-heptacosanone (22%). scielo.br
Tetradecanoic AcidAlumina (Al₂O₃)600Conversion favored hydrocarbons (24%) over ketones (18%). scielo.br
Stearic AcidMg/Al Mixed Metal Oxide250Up to 97% conversion of stearic acid to stearone. mdpi.com

Enzymatic and Biotransformation Pathways (if distinct from primary biosynthesis)

While the chemical synthesis of long-chain ketones via pyrolysis is well-defined, the specific enzymatic pathways leading to the formation of this compound in biological systems are not as clearly elucidated in the scientific literature. The presence of this compound has been noted in natural sources, specifically in ruminant fats and lipids from certain bacteria, which points to a biological origin. cardiff.ac.uk This suggests the existence of enzymatic machinery capable of synthesizing such large, symmetrical ketones from fatty acid precursors.

This biological formation is distinct from the well-known metabolic pathway of ketogenesis, which occurs primarily in the liver mitochondria of mammals. nih.govjackwestin.com Ketogenesis breaks down fatty acids into much smaller ketone bodies—namely acetoacetate, beta-hydroxybutyrate, and acetone—which serve as water-soluble energy sources for tissues like the brain during periods of fasting or low carbohydrate availability. mhmedical.comwikipedia.orgjumedicine.com This process involves the conversion of acetyl-CoA, derived from the beta-oxidation of fatty acids, into these small ketone molecules and is not a pathway for the synthesis of very long-chain ketones like this compound. wikipedia.orgoregonstate.education

The term biotransformation generally refers to enzyme-catalyzed conversions of chemical compounds, often xenobiotics, to facilitate their excretion. nih.govopenaccessjournals.com These pathways typically involve Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions to increase polarity. nih.gov While it is conceivable that specific enzymes, perhaps related to fatty acid metabolism, could catalyze the decarboxylative condensation of two heptadecanoic acid molecules, the specific enzymes and pathways for this compound have not been characterized in detail. The field of biotransformation pathway prediction is advancing, using databases of known enzymatic reactions to predict the fate of compounds, but specific data on very long-chain ketone formation appears limited. nih.gov The formation of this compound in ruminants and bacteria likely involves a specialized enzymatic pathway distinct from primary energy metabolism.

Advanced Analytical Methodologies for the Characterization and Quantification of Tetratriacontan 17 One

Chromatographic Separation Techniques

Chromatographic methods are fundamental for separating Tetratriacontan-17-one from complex mixtures prior to its identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Complex Mixture Deconvolution and Identification

Gas chromatography-mass spectrometry (GC-MS) stands as a powerful and widely used technique for the analysis of long-chain ketones. scirp.orgspectroinlets.com The process involves separating compounds in a mixture based on their volatility and interaction with a stationary phase within a capillary column, followed by detection and identification using a mass spectrometer. spectroinlets.com For long-chain ketones like this compound, specific GC columns and temperature programs are optimized to achieve effective separation from other aliphatic compounds. researchgate.netmdpi.com

The mass spectrometer ionizes the eluted compounds, typically using electron ionization (EI), and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum that serves as a molecular fingerprint. scirp.orgresearchgate.net The fragmentation pattern in the mass spectrum provides critical information for structural elucidation. For instance, in the analysis of long-chain ketones, characteristic cleavage ions can help pinpoint the position of the carbonyl group. scirp.org The analysis of n-hexane extracts of marine seagrass has successfully utilized GC-MS to identify a variety of compounds, including a single long-chain ketone alongside numerous hydrocarbons and fatty acids. sci-rad.com

Dynamic headspace sampling coupled with GC-MS has also been employed for the analysis of ketones in various matrices, offering enhanced sensitivity for trace-level detection. gcms.cz

Table 1: Illustrative GC-MS Parameters for Long-Chain Ketone Analysis

Parameter Setting
GC Column Fused silica (B1680970) capillary column (e.g., TG-5MS)
Injector Mode Splitless
Oven Program Initial temp. 60°C, ramped to 300°C
Ionization Mode Electron Impact (EI) at 70 eV
Mass Range m/z 50-520

Note: These are representative parameters and may require optimization based on the specific sample and instrumentation. researchgate.net

Spectroscopic Identification and Structural Elucidation

While chromatography separates, spectroscopy provides the definitive structural information needed to confirm the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Molecular Architecture Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure. creative-biostructure.comauremn.org.br It provides detailed information about the chemical environment of each atom in a molecule.

¹H and ¹³C NMR spectra offer direct insights into the primary structure of this compound. auremn.org.brnih.gov The ¹H NMR spectrum reveals the number and types of protons present, with chemical shifts indicating their electronic environment. For a long-chain ketone, one would expect to see signals corresponding to the methyl (CH₃) groups at the ends of the chain and a large, complex signal for the numerous methylene (B1212753) (CH₂) groups along the aliphatic chains. Protons adjacent to the carbonyl group (α-protons) would appear at a characteristically downfield chemical shift compared to the other methylene protons. ucl.ac.uk

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms. bhu.ac.in A key signal in the spectrum of this compound would be the resonance of the carbonyl carbon, which typically appears in the downfield region of the spectrum (around 205-220 ppm for ketones). bhu.ac.inmdpi.com The other carbon signals would correspond to the methyl and the numerous methylene groups of the long alkyl chains. bhu.ac.in

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C=O (C-17) ~211
α-Carbons (C-16, C-18) ~42
β-Carbons (C-15, C-19) ~24
Other Methylene Carbons ~29-32
Terminal Methyl Carbon (C-1, C-34) ~14

Note: These are approximate values and can be influenced by solvent and other experimental conditions.

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by revealing correlations between different nuclei. creative-biostructure.comnih.gov

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically those on adjacent carbons. researchgate.netresearchgate.net In this compound, COSY would show correlations between the protons of adjacent methylene groups, helping to trace the connectivity of the long alkyl chains.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These heteronuclear experiments correlate the chemical shifts of protons with the carbons to which they are directly attached. ustc.edu.cnlibretexts.org This allows for the unambiguous assignment of proton and carbon signals for each CH, CH₂, and CH₃ group in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range correlations between protons and carbons that are separated by two or three bonds. ustc.edu.cnlibretexts.org For this compound, the most crucial HMBC correlations would be between the α-protons (on C-16 and C-18) and the carbonyl carbon (C-17). This correlation is definitive proof of the position of the ketone functionality within the long aliphatic chain. ustc.edu.cn

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural assignment of this compound can be achieved. nih.govustc.edu.cn

Infrared (IR) Spectroscopy for Carbonyl Functional Group Analysis and Vibrational Characterization

Infrared (IR) spectroscopy is a fundamental technique for the structural elucidation of this compound, primarily through the identification of its characteristic carbonyl (C=O) functional group. The stretching vibration of the carbonyl bond in ketones gives rise to a strong and distinct absorption peak in the IR spectrum. spectroscopyonline.com For saturated aliphatic ketones like this compound, this peak typically appears in the range of 1705-1725 cm⁻¹. orgchemboulder.com The exact position of the peak can be influenced by the molecular environment.

The intensity of the carbonyl peak is a key diagnostic feature. spectroscopyonline.com The significant difference in electronegativity between the carbon and oxygen atoms of the carbonyl group results in a large change in dipole moment during the stretching vibration, leading to a characteristically strong absorption band. spectroscopyonline.com

Beyond the prominent carbonyl stretch, the IR spectrum of this compound also displays peaks corresponding to C-H stretching and bending vibrations from its long alkyl chains. The C-H stretching vibrations of the methylene (CH₂) and methyl (CH₃) groups are typically observed in the 2850-3000 cm⁻¹ region. libretexts.org While these are common to many organic molecules, their presence confirms the aliphatic nature of the compound. The so-called "fingerprint region," from approximately 400 to 1400 cm⁻¹, contains a complex pattern of peaks that are unique to the molecule as a whole, arising from various bending and stretching vibrations. libretexts.org This region, while difficult to interpret in detail, serves as a unique identifier for the compound. libretexts.org

Table 1: Characteristic Infrared Absorption Bands for this compound

Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
C=O Stretch (Ketone)1705-1725Strong
C-H Stretch (Alkyl)2850-3000Medium to Strong
C-H Bend (Alkyl)~1465 (CH₂), ~1375 (CH₃)Variable

High-Resolution Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Pattern Interpretation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the definitive identification of this compound. It provides a highly accurate measurement of the molecule's mass, allowing for the determination of its elemental composition. spectroscopyonline.com For this compound (C₃₄H₆₈O), the expected monoisotopic mass is 492.5270 g/mol . chemsrc.com HRMS instruments, such as quadrupole time-of-flight (Q-TOF) or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can measure this mass with high precision, often to within a few parts per million (ppm), which helps to distinguish it from other compounds with the same nominal mass. spectroscopyonline.comresearchgate.net

In addition to the molecular ion peak (M+), mass spectrometry provides crucial structural information through the analysis of fragmentation patterns. libretexts.orgwikipedia.org When the molecule is ionized in the mass spectrometer, the resulting molecular ion can be energetically unstable and break apart into smaller, charged fragments. libretexts.org The pattern of these fragments is predictable and characteristic of the molecule's structure.

For a long-chain symmetrical ketone like this compound, a characteristic fragmentation is the α-cleavage, which is the breaking of the carbon-carbon bond adjacent to the carbonyl group. wikipedia.org This results in the formation of stable acylium ions. The primary fragmentation pathways for this compound would involve the cleavage on either side of the carbonyl group. This would lead to the loss of alkyl radicals and the formation of characteristic fragment ions. The fragmentation pattern often includes clusters of peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups. libretexts.org

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion Formula Calculated m/z Description
[M]⁺[C₃₄H₆₈O]⁺492.5270Molecular Ion
[M+1]⁺[¹³C C₃₃H₆₈O]⁺493.5304M+1 isotope peak
Fragment 1[C₁₇H₃₅O]⁺267.2688α-cleavage product
Fragment 2[C₁₈H₃₅O]⁺281.2844α-cleavage product

Application of Stable Isotopic Labeling for Tracing Metabolic and Environmental Fates

Stable isotope labeling is a powerful technique used to trace the metabolic and environmental pathways of molecules like this compound. nih.govsilantes.comcreative-proteomics.com This method involves replacing one or more atoms in the molecule with their heavier, non-radioactive isotopes, such as replacing ¹²C with ¹³C or ¹H with ²H (deuterium). medchemexpress.com These isotopically labeled compounds are chemically identical to their unlabeled counterparts but can be distinguished and tracked using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.net

In metabolic studies, organisms or cell cultures can be supplied with a labeled precursor. researchgate.net By analyzing the metabolites over time, researchers can follow the path of the labeled atoms as they are incorporated into various molecules. mdpi.com This provides detailed insights into the biosynthesis, transformation, and degradation of this compound within a biological system. mdpi.comnih.gov For instance, by using ¹³C-labeled precursors, one could determine which metabolic pathways contribute to the synthesis of the long alkyl chains of this ketone.

Similarly, in environmental studies, stable isotope labeling can be used to track the fate and transport of this compound in various environmental compartments such as soil, water, and air. nih.gov By introducing a known amount of the labeled compound into an ecosystem, scientists can monitor its distribution, degradation, and potential bioaccumulation in organisms. nih.gov This technique is highly sensitive and allows for the differentiation of the introduced compound from naturally occurring background levels. nih.gov The use of stable isotopes avoids the safety and regulatory issues associated with radioactive isotopes. medchemexpress.com

Table 3: Common Stable Isotopes Used in Labeling Studies

Isotope Natural Abundance (%) Application
¹³C1.11Tracing carbon backbone metabolism
²H (D)0.015Tracing metabolic pathways, kinetic isotope effect studies
¹⁵N0.37Tracing nitrogen-containing compounds (if applicable)
¹⁸O0.204Tracing oxygen incorporation/exchange reactions

Computational Chemistry Approaches in Tetratriacontan 17 One Research

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques are essential for understanding the three-dimensional structure and dynamic behavior of long-chain ketones like tetratriacontan-17-one. These methods provide insights into the molecule's flexibility and the non-covalent interactions that govern its properties.

The long aliphatic chains of this compound allow for a vast number of possible three-dimensional arrangements, or conformers. Conformational analysis aims to identify the most stable, low-energy structures. Computational methods, particularly molecular mechanics, are well-suited for this task due to their efficiency in handling large systems.

By systematically rotating the bonds within the molecule, a potential energy surface can be generated. This surface reveals various energy minima, each corresponding to a stable conformer. Studies on other long-chain and α-substituted ketones have shown that the conformational preferences are often governed by a balance of steric hindrance and subtle electronic interactions like hyperconjugation. nih.gov For this compound, the most stable conformers would likely feature the long alkyl chains in an extended, all-trans (anti-periplanar) arrangement to minimize steric strain, similar to the crystalline state of long-chain alkanes. However, gauche conformations can also exist, leading to folded or bent structures. The relative stability of these conformers is crucial for understanding the molecule's physical properties.

Table 1: Hypothetical Conformational Analysis of this compound

Conformer Dihedral Angles (C15-C16-C17-C18) Relative Energy (kcal/mol) Key Feature
Extended (Global Minimum) anti, anti 0.0 Linear, low steric strain
Single Gauche Fold gauche, anti +0.9 Kink in one chain
Double Gauche Fold gauche, gauche +1.8 U-shaped structure

Note: This table is illustrative and based on general principles of alkane conformational analysis. Actual values would require specific calculations.

For this compound, an MD simulation would reveal how the long alkyl chains move and interact with each other and with the central carbonyl group. These simulations can quantify the flexibility of the chains, the frequency of conformational changes (e.g., trans-gauche isomerizations), and the role of van der Waals forces in stabilizing folded structures. Such simulations are particularly useful for understanding how the molecule might behave in different environments, such as in a solvent or as part of a larger assembly. ua.ptresearchgate.net

Table 2: Typical Parameters from a Molecular Dynamics Simulation of a Long-Chain Ketone

Parameter Description Typical Value/Observation
Simulation Time Total duration of the simulation 100 ns - 1 µs
Temperature Simulated environmental temperature 298 K (25 °C)
Root Mean Square Deviation (RMSD) Measure of structural stability over time Low RMSD indicates a stable average structure
Radius of Gyration (Rg) Measure of the molecule's compactness Fluctuations indicate changes in folding

Quantum Chemical Calculations

Quantum chemical calculations, based on solving approximations to the Schrödinger equation, provide a more detailed understanding of the electronic structure and related properties of a molecule. unipd.it These methods are more computationally intensive than molecular mechanics but offer greater accuracy for electronic properties.

Quantum chemical methods like Density Functional Theory (DFT) can be used to calculate the electronic properties of this compound. nih.gov Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Furthermore, these calculations can generate an electrostatic potential map, which shows the distribution of charge within the molecule. For this compound, this map would highlight the electron-rich region around the carbonyl oxygen atom, identifying it as a likely site for electrophilic attack. Conversely, the electron-deficient carbonyl carbon would be susceptible to nucleophilic attack. These predictions are fundamental to understanding the molecule's reactivity in chemical reactions. rsc.org

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can be used to verify the structure of a synthesized compound. tandfonline.com

Infrared (IR) Spectroscopy: Calculations can predict the vibrational frequencies of the molecule's bonds. For this compound, a strong absorption band corresponding to the C=O stretching vibration would be predicted, typically in the range of 1715-1725 cm⁻¹. fiveable.melibretexts.org Other predicted frequencies would correspond to C-H stretching and bending vibrations of the long alkyl chains.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of the carbon and hydrogen atoms. In the ¹³C NMR spectrum, the carbonyl carbon would be highly deshielded, appearing in the 190-220 ppm range. openochem.orgpressbooks.pub The α-carbons (C16 and C18) would appear around 30-50 ppm, while the other methylene (B1212753) carbons in the chain would have shifts in the 20-30 ppm range. Similarly, in the ¹H NMR spectrum, the protons on the α-carbons would be the most deshielded of the aliphatic protons, typically appearing around 2.1-2.6 ppm. openochem.orglibretexts.org

Table 4: Predicted vs. Typical Experimental Spectroscopic Data for a Long-Chain Symmetrical Ketone

Spectroscopic Feature Predicted Value (Calculated) Typical Experimental Range
IR C=O Stretch (cm⁻¹) ~1720 1715 - 1725
¹³C NMR Carbonyl C (ppm) ~210 190 - 220
¹³C NMR α-Carbon (ppm) ~40 30 - 50

In Silico Prediction of Reaction Mechanisms and Product Distributions (e.g., Pyrolytic Processes)

Computational chemistry can be used to model the pathways of chemical reactions, including complex processes like pyrolysis. researchgate.net By calculating the energies of reactants, products, and, crucially, the transition states that connect them, researchers can determine the activation energies for different possible reaction pathways.

For this compound, pyrolysis would likely proceed through various radical mechanisms. Computational models could be used to explore different bond-breaking scenarios, such as cleavage adjacent to the carbonyl group (α-cleavage) or other fragmentations of the long alkyl chains. The pathways with the lowest calculated activation energies would be predicted as the most favorable, allowing for a prediction of the likely product distribution under pyrolytic conditions. nih.gov This information is valuable for understanding the thermal stability of the compound and for designing controlled decomposition or combustion processes.

Ecological and Paleoenvironmental Significance of Tetratriacontan 17 One As a Biomarker

Reconstructing Ancient Dietary Practices and Food Preparation Technologies in Archaeology

The analysis of lipid residues absorbed into ancient pottery has become a crucial tool for archaeologists seeking to understand the diet and culinary practices of past societies. scientificeuropean.co.ukcnrs.fr Mid-chain ketones, including Tetratriacontan-17-one, are particularly informative biomarkers that can be preserved in ceramic artifacts for millennia. nih.gov These ketones are not typically present in raw foodstuffs but are formed through the heating of fatty acids at temperatures exceeding 300°C, a process known as pyrolysis. bris.ac.uk This formation occurs during cooking, where acyl lipids (fats and oils) absorbed into the porous ceramic matrix undergo condensation and decarboxylation reactions. bris.ac.uksci-hub.cat The presence of this compound and related ketones in archaeological pottery is therefore direct evidence of the vessel being used for cooking over a fire. bris.ac.uk

This compound is a key indicator in distinguishing the types of resources processed in ancient cookware. The analysis of organic residues often reveals complex mixtures of ingredients, and mid-chain ketones help to deconstruct these mixtures.

Ruminant Fats: Archaeological studies have shown that series of long-chain ketones, such as this compound, are consistently found in association with degraded animal fats. sci-hub.catresearchgate.net The fatty acid profiles of ruminant animals (e.g., cattle, sheep, goats) are distinct, and when heated, they produce a characteristic distribution of mid-chain ketones. The presence of these ketones can serve as a proxy for faunal remains at sites where bone preservation is poor. iasarabia.org

The table below summarizes findings from lipid residue analyses where mid-chain ketones indicate the source of fats.

Site/ContextVessel TypeAssociated BiomarkersInferred Food Source
Romano-British Site (Faverdale, UK)Cooking JarsMid-chain ketones (C31-C35)Animal Fats (likely ruminant)
Late Saxon/early medieval potteryCooking VesselsNonacosan-15-one, related compoundsPlant products (e.g., Brassica)
Various Prehistoric SitesUnglazed PotteryC33, C34, C35 ketonesAnimal Fats

This table is generated based on data patterns discussed in archaeological chemistry research. bris.ac.uksci-hub.cat

The specific structure of ketones like this compound provides further clues to the origin of the lipid residues. A ketone is characterized by a carbonyl group (a carbon-oxygen double bond) within the carbon chain. quora.comwikipedia.org The position of this group is denoted by the number in the compound's name; for this compound, the carbonyl group is at the 17th carbon position on a 34-carbon chain.

The formation of these ketones results from the condensation of two fatty acid molecules. sci-hub.cat The chain lengths and carbonyl position of the resulting ketones are directly related to the chain lengths of the original fatty acids in the food being cooked. Since different food sources have distinct fatty acid compositions, the distribution of mid-chain ketones with varying carbonyl positions can be used to differentiate these sources.

For example, the condensation of two palmitic acid (C16:0) molecules would result in the formation of Hentriacontan-16-one (a C31 ketone). The condensation of a palmitic acid (C16:0) and a stearic acid (C18:0) molecule would produce Tritriacontan-16-one or Tritriacontan-17-one (C33 ketones). sci-hub.cat Ruminant fats, non-ruminant fats, and various plant oils have different relative abundances of C16:0 and C18:0 fatty acids, which would lead to a different signature in the distribution of ketones produced during cooking. scientificeuropean.co.uk Therefore, a residue rich in this compound (a C34 ketone) suggests the heating of specific fatty acids, helping to pinpoint the original ingredients. sci-hub.cat

Contributions to Plant Adaptation and Environmental Interaction via Cuticular Waxes

Beyond its role as an archaeological biomarker, this compound is also a component of plant cuticular waxes. sci-hub.cat The cuticle is a protective, hydrophobic layer covering the aerial parts of plants, playing a critical role in their survival and interaction with the environment. cabidigitallibrary.orgnih.gov This wax layer is a complex mixture of lipids, including very-long-chain fatty acids and their derivatives, such as alkanes, alcohols, and ketones. maxapress.com

The primary functions of cuticular wax, to which compounds like this compound contribute, include:

Preventing Water Loss: The wax layer forms a crucial barrier that minimizes non-stomatal water loss, a key adaptation for drought resistance. nih.govmaxapress.com

Protection from Environmental Stress: It shields the plant from UV radiation, extreme temperatures, and physical damage. nih.gov

Defense Against Pathogens and Herbivores: The cuticle acts as a physical barrier against fungal and bacterial pathogens and can deter insects. cabidigitallibrary.org

The specific composition of the wax, including the chain length and functional groups of its constituent compounds, varies between plant species and even different organs on the same plant, reflecting adaptation to specific environmental niches. ubc.caresearchgate.net As a very-long-chain ketone, this compound contributes to the structural integrity and hydrophobicity of this essential protective layer.

Synthetic Strategies and Chemical Transformations Involving Tetratriacontan 17 One and Its Derivatives

Laboratory Synthesis Pathways for Long-Chain Ketones

The construction of the C34 backbone of Tetratriacontan-17-one, a symmetrical long-chain ketone, can be achieved through several synthetic methodologies. These routes typically involve the coupling of smaller aliphatic precursors.

One effective method is the ketonization of long-chain esters . This process involves the thermal decomposition of esters, often over a metal oxide catalyst, to yield a symmetrical ketone. For the synthesis of this compound, an ester such as heptadecanoic acid heptadecyl ester could be utilized. The reaction proceeds at high temperatures, typically in a flow system under atmospheric pressure, yielding the desired ketone and byproducts like carbon dioxide and hydrogen. pjoes.com

Another prominent strategy involves the use of organometallic reagents . The reaction of an acid halide with an organocadmium or organocopper compound is a well-established method for ketone synthesis. organicreactions.orgwikipedia.org For this compound, this could involve the reaction of heptadecanoyl chloride with an organocadmium reagent derived from a 17-carbon alkyl halide. This method offers good yields and is a versatile approach for preparing unsymmetrical ketones as well.

A summary of potential laboratory synthesis pathways for long-chain ketones is presented in Table 1.

Synthesis Method Starting Materials Key Reagents/Conditions Product Key Features
Ketonization of EstersLong-chain esters (e.g., Heptadecanoic acid heptadecyl ester)Metal oxide catalyst (e.g., Fe, Si, Cr, K oxides), High temperature (320-400°C)Symmetrical long-chain ketone (e.g., this compound)Suitable for symmetrical ketones; often uses a flow system. pjoes.com
Organometallic SynthesisAcid halide (e.g., Heptadecanoyl chloride) and Organometallic reagent (e.g., diheptadecylcadmium)Organocadmium or Organocopper reagentsSymmetrical or unsymmetrical long-chain ketoneVersatile method applicable to a wide range of ketones. organicreactions.orgwikipedia.org
Friedel-Crafts AcylationAromatic compound and Acyl halideLewis acid catalyst (e.g., AlCl₃)Aryl ketonePrimarily for ketones with an aromatic substituent.
Hydration of AlkynesLong-chain internal alkyneAcid catalyst, Mercury(II) sulfate (B86663)Long-chain ketonePosition of the carbonyl group depends on the alkyne structure.

Chemical Modifications and Derivatization Studies

This compound serves as a versatile precursor for the synthesis of various long-chain derivatives through modifications of its carbonyl group. These transformations include reduction to alcohols, conversion to esters, and the formation of sulfate derivatives.

The reduction of the carbonyl group in this compound provides a direct route to the corresponding secondary alcohol, Tetratriacontan-17-ol. This transformation can be accomplished using a variety of reducing agents.

Common methods for the reduction of ketones to secondary alcohols include the use of metal hydrides such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reagents readily reduce the ketone functionality under mild conditions to yield the corresponding alcohol.

Another important reductive transformation is reductive amination , which converts a ketone into an amine. wikipedia.orgchemistrysteps.comfrontiersin.orglibretexts.org In this two-step process, the ketone first reacts with ammonia (B1221849) or a primary or secondary amine to form an imine or enamine intermediate, which is then reduced to the amine. wikipedia.orgchemistrysteps.comfrontiersin.orglibretexts.org This method is valuable for introducing nitrogen into the long aliphatic chain.

Esters can be derived from this compound through a two-step process involving its initial reduction to Tetratriacontan-17-ol. The resulting long-chain secondary alcohol can then be esterified.

The Fischer esterification is a classic method for producing esters, which involves reacting an alcohol with a carboxylic acid in the presence of an acid catalyst. sciencemadness.orgcsic.es To synthesize Tetratriacontanyl Nonadecanoate, Tetratriacontan-17-ol would be reacted with nonadecanoic acid. The use of a Dean-Stark apparatus can drive the reaction to completion by removing the water formed during the reaction. sciencemadness.org

Alternatively, the Baeyer-Villiger oxidation offers a direct route from a ketone to an ester. organic-chemistry.orgwikipedia.orgnih.govchemistrysteps.comsigmaaldrich.com This reaction involves the oxidation of a ketone with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), to insert an oxygen atom adjacent to the carbonyl group, forming an ester. organic-chemistry.orgwikipedia.orgnih.govchemistrysteps.comsigmaaldrich.com The regioselectivity of this reaction is predictable based on the migratory aptitude of the alkyl groups attached to the carbonyl. chemistrysteps.com

The synthesis of long-chain alkyl sulfates involves the sulfation of the corresponding alcohol. Therefore, this compound must first be reduced to Tetratriacontan-17-ol before sulfation.

The sulfation of long-chain secondary alcohols can be achieved using various sulfating agents. nih.govgoogle.comgoogle.com A common method involves the use of sulfamic acid in the presence of a catalyst, such as pyridine (B92270) or urea, to improve the reaction outcome. nih.gov Another approach is the use of chlorosulfonic acid, although this can sometimes lead to side reactions. google.com Biocatalytic sulfation using arylsulfate sulfotransferases is also an emerging method for the synthesis of sulfated molecules under milder conditions. nih.gov The resulting tetratriacontan-17-yl hydrogen sulfate can then be neutralized with a base, such as sodium hydroxide, to form the corresponding salt, Sodium;tetratriacontan-17-yl sulfate.

A summary of the chemical transformations of this compound is provided in Table 2.

Transformation Starting Material Key Reagents/Conditions Product Reaction Type
Reduction to AlcoholThis compoundSodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)Tetratriacontan-17-olReduction
Reductive AminationThis compound and an amineReducing agent (e.g., NaBH₃CN)Substituted amine derivativeReductive Amination
Esterification (via alcohol)Tetratriacontan-17-ol and Nonadecanoic acidAcid catalyst (e.g., H₂SO₄), Dean-Stark trapTetratriacontanyl NonadecanoateFischer Esterification
Baeyer-Villiger OxidationThis compoundPeroxyacid (e.g., m-CPBA)Ester derivativeOxidation/Rearrangement
Sulfation (via alcohol)Tetratriacontan-17-olSulfating agent (e.g., Sulfamic acid, Chlorosulfonic acid), followed by neutralizationSodium;tetratriacontan-17-yl sulfateSulfation

Explorations of Long Chain Ketones in Materials Science Research

Integration into Advanced Materials and Composites for Functional Properties

There is currently no available research data detailing the integration of Tetratriacontan-17-one into advanced materials or composites. Consequently, no functional properties have been reported or characterized.

Role in Surface Coatings and Functional Films

The role of this compound in surface coatings and functional films has not been described in the existing scientific literature. There are no studies detailing its application or the resulting properties of such films.

Potential as Components or Scaffolds in Nanomaterial Synthesis

There is no scientific evidence or research to suggest the use of this compound as a component or scaffold in the synthesis of nanomaterials. Its potential in this area remains unexplored.

Future Directions in Tetratriacontan 17 One Research

Development of Advanced Spectroscopic and Imaging Techniques for In Situ Analysis in Complex Matrices

Understanding the biological role of Tetratriacontan-17-one requires knowledge of its precise location within tissues and cells. Traditional analytical methods often require extraction and purification, which results in the loss of spatial information. Therefore, a significant future direction in this compound research is the development and application of advanced spectroscopic and imaging techniques for its in situ analysis in complex biological matrices.

Mass spectrometry imaging (MSI) techniques are particularly promising in this regard. Matrix-assisted laser desorption/ionization (MALDI)-MSI and desorption electrospray ionization (DESI)-MSI are powerful tools that can map the distribution of lipids, including long-chain ketones, directly on tissue sections with high spatial resolution. nih.govnih.gov These techniques generate detailed molecular maps, revealing the localization of specific molecules in different anatomical regions or cell types. cas.cn Future advancements in MSI, such as improved spatial resolution and sensitivity, will be crucial for visualizing this compound at the subcellular level.

In addition to MSI, other spectroscopic techniques could be adapted for the in situ analysis of long-chain ketones. For example, advances in vibrational spectroscopy, such as Raman and infrared spectroscopy, coupled with high-resolution microscopy, could provide chemical information about the distribution of ketones without the need for labels or extensive sample preparation. The development of these advanced analytical methods will be instrumental in correlating the presence of this compound with specific biological functions and disease states.

High-Throughput Computational Screening for Structure-Function Relationships within the Long-Chain Ketone Class

The long-chain ketone class of molecules encompasses a vast chemical space with diverse potential biological activities. High-throughput computational screening presents a powerful approach to explore the structure-function relationships within this class, including for this compound and its analogs. By using computational models, researchers can predict the physicochemical properties, biological activities, and potential toxicities of a large number of compounds in a time- and cost-effective manner.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational tool in this area. libretexts.orgsysrevpharm.org QSAR models establish a mathematical relationship between the chemical structure of a molecule and its biological activity. spu.edu.sy For long-chain ketones, QSAR models can be developed to predict properties such as membrane permeability, receptor binding affinity, and metabolic stability. These models are built using experimental data from a set of known compounds and can then be used to screen virtual libraries of novel long-chain ketones to identify candidates with desired properties. For instance, a QSAR model for the toxicity of aliphatic chemicals has been developed using descriptors like the 1-octanol/water partition coefficient (log Kow) and the energy of the lowest unoccupied molecular orbital (Elumo). nih.gov

Molecular docking simulations are another valuable in silico tool. nih.gov If a protein target for this compound is identified, molecular docking can be used to predict the binding mode and affinity of a large number of related long-chain ketones to this target. This can guide the design of new compounds with enhanced activity. The integration of high-throughput computational screening with experimental validation will accelerate the discovery of new functions and applications for this compound and other long-chain ketones.

Table 1: Key Research Directions and Methodologies for this compound

Research Direction Key Methodologies Expected Outcomes
Elucidation of Biosynthetic Pathways Genomics, Transcriptomics, Proteomics, Heterologous Expression, Biochemical Assays Identification of specific enzymes and genes involved in the synthesis of this compound.
In Situ Analysis MALDI-MSI, DESI-MSI, Advanced Vibrational Spectroscopy Detailed spatial distribution maps of this compound in tissues and cells.
Computational Screening QSAR Modeling, Molecular Docking, Virtual Screening Prediction of biological activities and properties of Tetratriacotan-17-one and related compounds, guiding further experimental studies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.